molecular formula C10H14O5S B8324712 2-(p-Toluenesulfonyloxy)-1,3-propanediol

2-(p-Toluenesulfonyloxy)-1,3-propanediol

Cat. No. B8324712
M. Wt: 246.28 g/mol
InChI Key: MOYBWQXXNJRRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Toluenesulfonyloxy)-1,3-propanediol is a useful research compound. Its molecular formula is C10H14O5S and its molecular weight is 246.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(p-Toluenesulfonyloxy)-1,3-propanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-Toluenesulfonyloxy)-1,3-propanediol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(p-Toluenesulfonyloxy)-1,3-propanediol

Molecular Formula

C10H14O5S

Molecular Weight

246.28 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-9(6-11)7-12/h2-5,9,11-12H,6-7H2,1H3

InChI Key

MOYBWQXXNJRRHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(CO)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 50 ml of methanol were dissolved 5.00 g of cis-2-phenyl-4-(p-toluenesulfonyloxy)-1,3-dioxane, and 5 ml of a 4N HC1-dioxane solution were added to the solution, followed by stirring of the resulting mixture at room temperature for 2 hours. To the reaction mixture were added 3.5 g of NaHCO3 powder, and the mixture was stirred for 10 minutes. Then, the reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The thus obtained oil was subjected to column chromatography using silica gel and eluted with ethyl acetate to obtain 3.70 g (yield: 100%) of the title compound as an oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
cis-2-phenyl-4-(p-toluenesulfonyloxy)-1,3-dioxane
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
HC1-dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

In 50 ml of methanol were dissolved 5.00 g of cis-2-phenyl-4-(p-toluenesulfonyloxy)-1,3-dioxane, and 5 ml of a 4N HCl-dioxane solution were added to the solution, followed by stirring of the resulting mixture at room temperature for 2 hours. To the reaction mixture were added 3.5 g of NaHCO3 powder, and the mixture was stirred for 10 minutes. Then, the reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The thus obtained oil was subjected to column chromatography using silica gel and eluted with ethyl acetate to obtain 3.70 g (yield: 100%) of the title compound as an oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
cis-2-phenyl-4-(p-toluenesulfonyloxy)-1,3-dioxane
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.